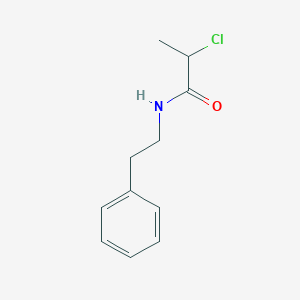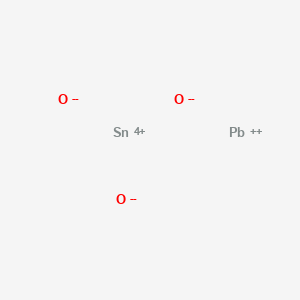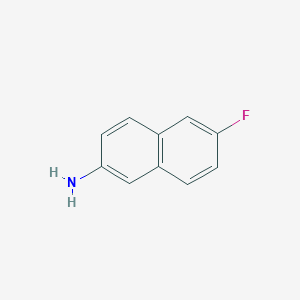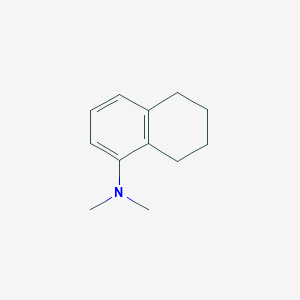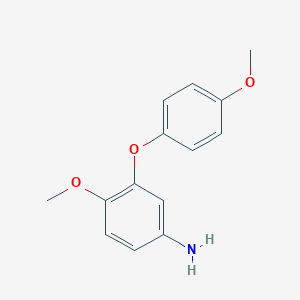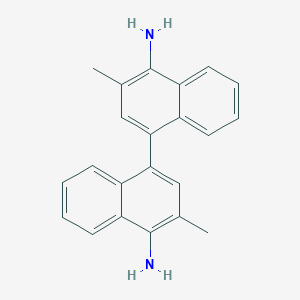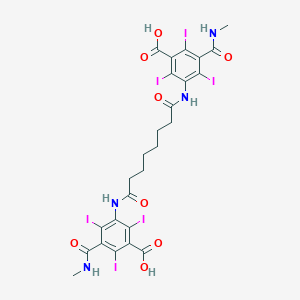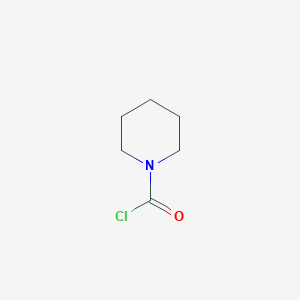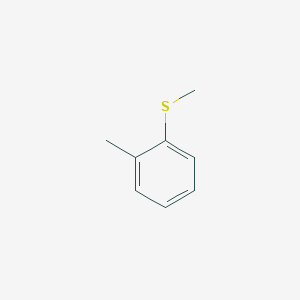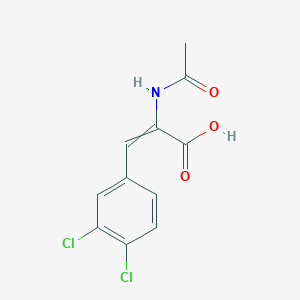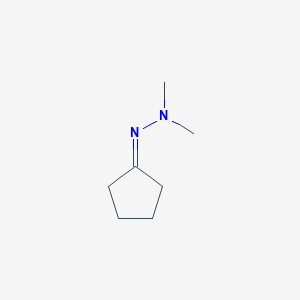
(2H4)硅烷
概述
描述
Silane-d4, also known as deuterated silane, is a compound with the chemical formula D4Si. It is a variant of silane (SiH4) where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is of significant interest in various scientific fields due to its unique properties and applications.
科学研究应用
Silane-d4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other deuterated compounds and in studies involving isotopic labeling.
Biology: Employed in tracer studies to track the movement and interaction of silicon-containing compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
未来方向
The use of silane in the rubber industry is expected to grow, with the global silanes market projected to reach USD 2.30 Billion by 2029 . Research is also being conducted on the use of silane in the development of hydrophobic paper substrates , and in the synthesis of functional rubber composites for green tire applications .
准备方法
Synthetic Routes and Reaction Conditions
Silane-d4 can be synthesized through several methods. One common approach involves the reaction of deuterium gas (D2) with silicon at high temperatures. Another method includes the reduction of silicon tetrafluoride (SiF4) with lithium aluminum deuteride (LiAlD4) in an inert atmosphere .
Industrial Production Methods
Industrial production of Silane-d4 typically involves the reaction of deuterium chloride (DCl) with magnesium silicide (Mg2Si) to produce deuterated silane gas. This process is carried out in a controlled environment to ensure the purity and safety of the compound .
化学反应分析
Types of Reactions
Silane-d4 undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide (SiO2) and deuterium oxide (D2O).
Reduction: Can be reduced to form silicon and deuterium gas.
Substitution: Undergoes substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with Silane-d4 include oxygen, halogens, and strong acids. Typical reaction conditions involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions with Silane-d4 include silicon dioxide, deuterium gas, and various silicon-containing compounds depending on the specific reaction conditions and reagents used .
作用机制
The mechanism by which Silane-d4 exerts its effects involves the interaction of deuterium atoms with various molecular targets. Deuterium’s heavier mass compared to hydrogen can lead to differences in reaction rates and pathways, making Silane-d4 a valuable tool in kinetic isotope effect studies .
相似化合物的比较
Similar Compounds
Silane (SiH4): The non-deuterated form of Silane-d4, commonly used in similar applications but with different isotopic properties.
Germane (GeH4): A germanium analog of silane, used in semiconductor production.
Methane (CH4): A carbon analog of silane, widely used as a fuel and in chemical synthesis.
Uniqueness
Silane-d4’s uniqueness lies in its deuterium content, which imparts distinct physical and chemical properties compared to its non-deuterated counterpart. This makes it particularly useful in studies requiring isotopic labeling and in applications where the kinetic isotope effect is significant .
属性
IUPAC Name |
tetradeuteriosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4Si/h1H4/i1D4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRPTPMANUNPDV-JQYAHLJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SiH4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Si]([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318605 | |
| Record name | Silane-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.141 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13537-07-0 | |
| Record name | Silane-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13537-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H4)Silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H4]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
